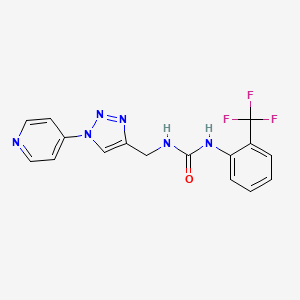
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H13F3N6O and its molecular weight is 362.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a triazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N6O, with a molecular weight of approximately 312.34 g/mol. The structure comprises a pyridine ring fused with a 1,2,3-triazole moiety and a trifluoromethyl-substituted phenyl group, which is known to enhance biological activity due to electronic and steric effects.
Biological Activity Overview
Recent studies have highlighted the broad spectrum of biological activities associated with triazole derivatives, including:
- Antimicrobial Activity : Triazoles exhibit significant antifungal and antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL for certain derivatives .
- Anticancer Properties : The triazole scaffold has been linked to anticancer activity through various mechanisms, including inhibition of tumor growth and induction of apoptosis in cancer cells. Specific derivatives have demonstrated cytotoxic effects against human cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole compounds reveals that modifications to the substituents on the triazole ring significantly impact their biological activity. For example:
- Pyridine Substitution : The presence of a pyridine ring enhances solubility and bioavailability, which is crucial for effective drug action.
- Trifluoromethyl Group : The incorporation of trifluoromethyl groups has been shown to increase lipophilicity and improve binding affinity to biological targets .
Antimicrobial Studies
A study published in PubMed Central evaluated various triazole derivatives, including those structurally related to the target compound. It was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | S. aureus |
| Compound B | 4 | E. coli |
| Compound C | 8 | P. aeruginosa |
These findings suggest that the structural features of triazoles play a critical role in their antimicrobial efficacy .
Anticancer Activity
Research conducted on the anticancer properties of triazole derivatives indicated promising results against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| HeLa (cervical) | 10 | Triazole A |
| MCF7 (breast) | 15 | Triazole B |
| A549 (lung) | 8 | Target Compound |
These results illustrate the potential of triazole-based compounds as anticancer agents, warranting further investigation into their mechanisms of action .
属性
IUPAC Name |
1-[(1-pyridin-4-yltriazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O/c17-16(18,19)13-3-1-2-4-14(13)22-15(26)21-9-11-10-25(24-23-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVKBMNWPKNWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














